2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide is a complex organic compound that features both oxadiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the tetrazole moiety. The final step involves the acetamide functional group attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the oxadiazole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]acetamide
- 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-3H-tetrazol-3-yl]acetamide
Uniqueness
Compared to similar compounds, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide stands out due to its specific arrangement of functional groups, which can result in unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N8O2/c6-2(14)1-13-9-5(8-12-13)3-4(7)11-15-10-3/h1H2,(H2,6,14)(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHPOXNGQUOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N1N=C(N=N1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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